molecular formula C14H15O2P B11964618 alpha-(Diphenylphosphinyl)-ethanol

alpha-(Diphenylphosphinyl)-ethanol

Cat. No.: B11964618
M. Wt: 246.24 g/mol
InChI Key: URAARPKZZSGYIT-UHFFFAOYSA-N
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Description

Alpha-(Diphenylphosphinyl)-ethanol is an organophosphorus compound characterized by the presence of a phosphinyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-(Diphenylphosphinyl)-ethanol can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Alpha-(Diphenylphosphinyl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Diphenylphosphine oxide derivatives.

    Reduction: Diphenylphosphine derivatives.

    Substitution: Various substituted phosphinyl-ethanol derivatives.

Scientific Research Applications

Alpha-(Diphenylphosphinyl)-ethanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-(Diphenylphosphinyl)-ethanol involves its interaction with molecular targets through its phosphinyl group. This group can participate in various chemical reactions, such as nucleophilic attack or coordination with metal ions. The pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

    Diphenylphosphine oxide: Similar in structure but lacks the ethanol backbone.

    Triphenylphosphine: Contains a phosphine group but with three phenyl groups instead of two.

    Phosphinyl-ethanol derivatives: Compounds with different substituents on the phosphinyl group.

Uniqueness: Alpha-(Diphenylphosphinyl)-ethanol is unique due to its specific combination of a phosphinyl group and an ethanol backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where both the phosphinyl and hydroxyl functionalities are required.

Properties

Molecular Formula

C14H15O2P

Molecular Weight

246.24 g/mol

IUPAC Name

1-diphenylphosphorylethanol

InChI

InChI=1S/C14H15O2P/c1-12(15)17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3

InChI Key

URAARPKZZSGYIT-UHFFFAOYSA-N

Canonical SMILES

CC(O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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